molecular formula C21H27NO B5137701 3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol

3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol

Cat. No.: B5137701
M. Wt: 309.4 g/mol
InChI Key: LNIGRARLURFSQQ-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of methyl, diphenyl, and propyl groups attached to the piperidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol can be achieved through several methods. One common approach involves the Mannich condensation reaction, where 3-methyl-2,6-diphenylpiperidin-4-one is reacted with formaldehyde and morpholine in a mixture of ethanol and DMF at 60°C. The reaction mixture is then poured into crushed ice, and the precipitate is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenyl-4-propylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propyl group, which may influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-2,6-diphenyl-4-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-3-14-21(23)15-19(17-10-6-4-7-11-17)22-20(16(21)2)18-12-8-5-9-13-18/h4-13,16,19-20,22-23H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGRARLURFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(NC(C1C)C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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